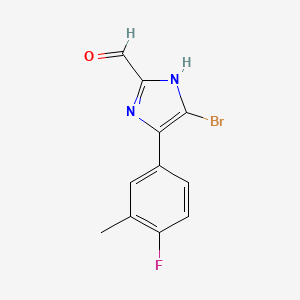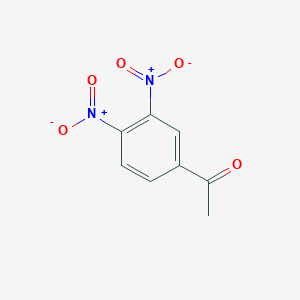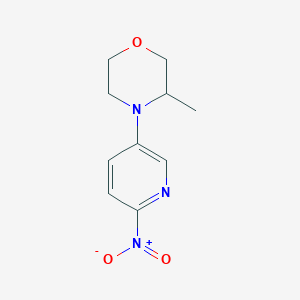
3-Methyl-4-(6-nitro-3-pyridinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound characterized by a morpholine ring substituted with a methyl group at the 3rd position and a 6-nitro-3-pyridyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced at the 3rd position of the morpholine ring via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the 6-nitro-3-pyridyl Group: The 6-nitro-3-pyridyl group can be attached to the 4th position of the morpholine ring through a nucleophilic substitution reaction using 6-nitro-3-chloropyridine.
Industrial Production Methods: Industrial production of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Reduction of the Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: Various substituted pyridyl derivatives can be formed depending on the nucleophile used.
科学研究应用
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
(3S)-3-methyl-4-(3-pyridyl)morpholine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(3S)-3-methyl-4-(6-amino-3-pyridyl)morpholine:
Uniqueness: (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is unique due to the presence of both the nitro group and the pyridyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets and the possibility of fine-tuning its properties for various research and industrial purposes.
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
3-methyl-4-(6-nitropyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3 |
InChI 键 |
OPFQNEYMBKNBFW-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

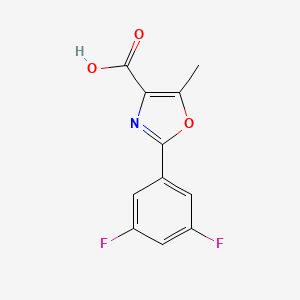

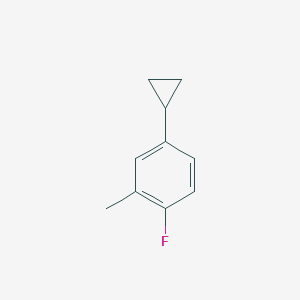
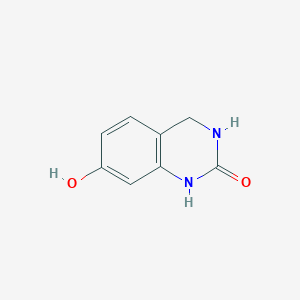

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)


